molecular formula C17H22N2S B12590409 4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine CAS No. 646997-52-6

4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine

Cat. No.: B12590409
CAS No.: 646997-52-6
M. Wt: 286.4 g/mol
InChI Key: NLBRALJNEHWINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring substituted with a thiazole moiety, which contributes to its distinctive chemical behavior and reactivity.

Chemical Reactions Analysis

Types of Reactions

4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

CAS No.

646997-52-6

Molecular Formula

C17H22N2S

Molecular Weight

286.4 g/mol

IUPAC Name

4-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C17H22N2S/c1-10-5-11(2)15(12(3)6-10)17(4)7-13(8-17)14-9-20-16(18)19-14/h5-6,9,13H,7-8H2,1-4H3,(H2,18,19)

InChI Key

NLBRALJNEHWINK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2(CC(C2)C3=CSC(=N3)N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.